N8-Caffeoylspermidine
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Overview
Description
N8-Caffeoylspermidine is a secondary amino compound derived from spermidine, where one of the primary amino groups is acylated by formal condensation with trans-caffeic acid. This compound is naturally found in various plant species and is known for its pharmacological properties, including antioxidant and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: N8-Caffeoylspermidine can be synthesized using commercially available starting materials. The synthesis involves the reaction of spermidine with trans-caffeic acid under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out in an organic solvent at a controlled temperature .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: N8-Caffeoylspermidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the caffeoyl moiety to dihydrocaffeoyl derivatives.
Substitution: this compound can participate in substitution reactions, where the caffeoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Scientific Research Applications
N8-Caffeoylspermidine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other bioactive compounds.
Biology: The compound is studied for its role in plant metabolism and its effects on cellular processes.
Medicine: this compound exhibits antioxidant, anti-inflammatory, and enzyme inhibition properties, making it a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of natural products and pharmaceuticals.
Mechanism of Action
N8-Caffeoylspermidine exerts its effects through various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Enzyme Inhibition: this compound inhibits specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
N-caffeoylspermidine: Similar in structure but with different acylation patterns.
Bis-caffeoylspermidine: Contains two caffeoyl groups attached to spermidine.
Bis-dihydrocaffeoylspermidine: A reduced form of bis-caffeoylspermidine with dihydrocaffeoyl groups
Uniqueness: N8-Caffeoylspermidine is unique due to its specific acylation pattern and the presence of the caffeoyl moiety, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .
Properties
CAS No. |
95687-22-2 |
---|---|
Molecular Formula |
C₁₆H₂₅N₃O₃ |
Molecular Weight |
307.39 |
Synonyms |
(2E)-N-[4-[(3-Aminopropyl)amino]butyl]-3-(3-hydroxy-4-methoxyphenyl)-2-propenamide; |
Origin of Product |
United States |
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